molecular formula C7H11NO2 B13013236 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid

1-Azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13013236
M. Wt: 141.17 g/mol
InChI Key: KEESPQNIXBMYBU-UHFFFAOYSA-N
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Description

1-Azabicyclo[410]heptane-7-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate as a precursor, which is obtained in multiple steps starting from 4-hydroxymethyl pyridine . The cyclization process often requires the use of strong bases and controlled temperatures to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted for substitution with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Azabicyclo[4.1.0]heptane-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-azabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-3-1-2-4-8(5)6/h5-6H,1-4H2,(H,9,10)

InChI Key

KEESPQNIXBMYBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C2C(=O)O

Origin of Product

United States

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